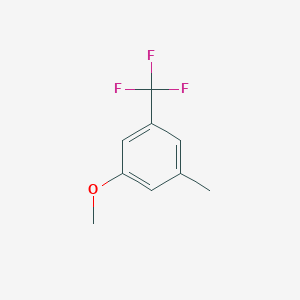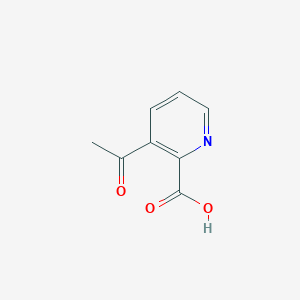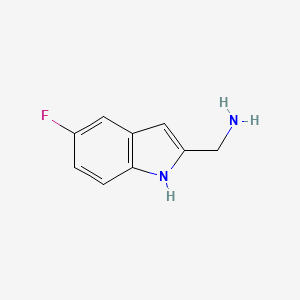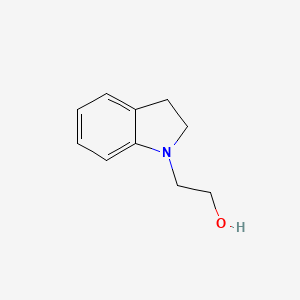
1H-Indole-1-ethanol, 2,3-dihydro-
概要
説明
“1H-Indole-1-ethanol, 2,3-dihydro-” is a chemical compound with the molecular formula C8H9N . It is also known by other names such as Indoline, 1-Azaindan, 2,3-Dihydroindole, 2,3-Dihydro-1H-Indole, Dihydroindole, Indolene, and Indole, 2,3-dihydro- .
Molecular Structure Analysis
The molecular structure of “1H-Indole-1-ethanol, 2,3-dihydro-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s molecular configuration .科学的研究の応用
Synthesis and Stereochemistry : Frydenvang et al. (2004) described the synthesis and resolution of 2-(2,3-dihydro-1H-indol-3-yl)ethanol, including the separation of its enantiomers and determination of their stereochemistry through X-ray structure analysis (Frydenvang et al., 2004).
Chemical Transformations : Bobowski (1983) explored the synthesis and base-catalyzed rearrangements of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles, demonstrating the versatility of indole derivatives in chemical reactions (Bobowski, 1983).
Electrocatalytic Applications : Elinson et al. (2011) studied the electrocatalytic transformation of isatins and barbituric acids, showcasing an efficient method for synthesizing medically relevant compounds using 1H-Indole derivatives (Elinson et al., 2011).
Antimicrobial Properties : A 2020 study investigated the synthesis of new 1H-Indole derivatives and their potential antimicrobial properties. This research highlighted the utility of these compounds in developing antibacterial and antifungal agents (Anonymous, 2020).
Catalytic Reactions : Hary, Roettig, and Paal (2001) described a method for synthesizing 3-(4,5-dihydro-1H-imidazole-2-yl)-1H-indoles, emphasizing the catalytic use of indole derivatives in producing diverse chemical structures (Hary, Roettig, & Paal, 2001).
Medicinal Applications : Al-saadi, Al-Maliki, and Aouda (2016) explored the medicinal activity of 1H-pyrido{2,3-b} indole isolated from Solanum melongena cortex, suggesting its use in treating diseases caused by pathogenic organisms (Al-saadi, Al-Maliki, & Aouda, 2016).
Functionalized Derivative Synthesis : Latypova et al. (2020) studied the transformations of 2-ethyl-2-methyl-2,3-dihydro-1H-indole, focusing on its oxidation and other chemical modifications, which are crucial for synthesizing functionalized derivatives (Latypova et al., 2020).
Eco-friendly Synthesis Approaches : Brahmachari and Banerjee (2014) reported an eco-friendly synthesis of 3,3-bis(indol-3-yl)indolin-2-ones, demonstrating the potential for sustainable and efficient chemical production using indole compounds (Brahmachari & Banerjee, 2014).
Electrochromic Properties : Carbas, Kıvrak, and Kavak (2017) conducted a study on the electrosynthesis of a novel indole-based polymer, exploring its potential in electrochromic applications (Carbas, Kıvrak, & Kavak, 2017).
特性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-8-7-11-6-5-9-3-1-2-4-10(9)11/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJSDRIZSSIBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632691 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-ethanol, 2,3-dihydro- | |
CAS RN |
90874-78-5 | |
| Record name | 2-(2,3-Dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
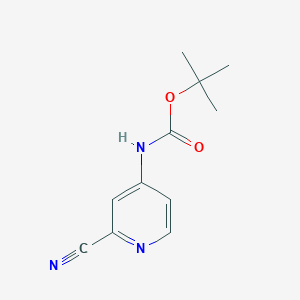
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)
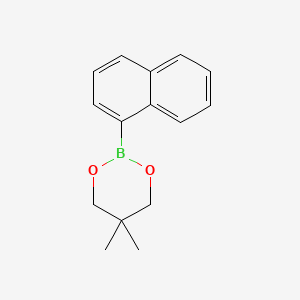
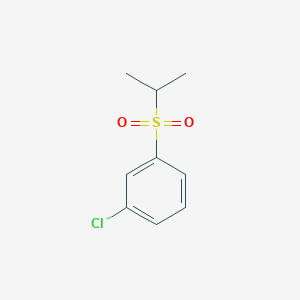
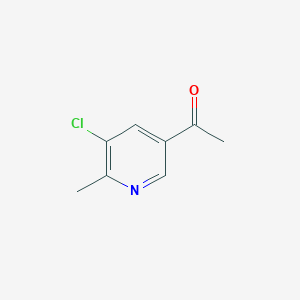
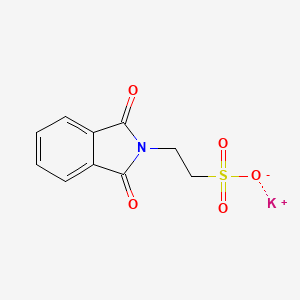
![2-(8-Oxabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B1324296.png)
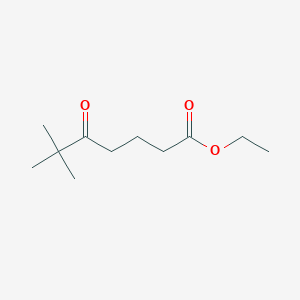
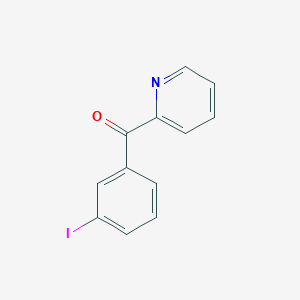
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
